

The Discovery and Developmental Journey of SCH 39304 (Posaconazole): A Technical Overview

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Compound of Interest

Compound Name: SCH 39304

Cat. No.: B1680903

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Abstract

SCH 39304, later known as posaconazole, is a potent, broad-spectrum, second-generation triazole antifungal agent developed by Schering-Plough. Its discovery marked a significant advancement in the management of invasive fungal infections. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and preclinical evaluation of **SCH 39304**. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive understanding of this important antifungal compound.

Introduction: The Emergence of a New Antifungal Agent

The landscape of antifungal therapy in the late 20th century was characterized by the need for agents with a broader spectrum of activity and improved safety profiles compared to existing treatments like amphotericin B and first-generation azoles. In this context, Schering-Plough (now Merck & Co.) initiated research programs aimed at discovering novel antifungal compounds. This endeavor led to the identification of **SCH 39304**, a triazole derivative with promising antifungal properties.^[1]

Discovery and Early Development

SCH 39304 was identified through a rigorous screening program designed to discover compounds with potent and broad-spectrum antifungal activity. Early studies revealed that **SCH 39304** is a racemic mixture of two enantiomers: SCH 42427 and SCH 42426. Subsequent research demonstrated that the antifungal activity of the racemic mixture was almost entirely attributable to the SCH 42427 enantiomer.

The Active Enantiomer: SCH 42427

In vitro and in vivo studies conclusively showed that SCH 42427 was the active component of **SCH 39304**. SCH 42427 was found to be approximately twofold more active in vitro against a range of yeasts and dermatophytes compared to the racemic mixture, while SCH 42426 was essentially inactive.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, **SCH 39304** exerts its antifungal effect by disrupting the fungal cell membrane. Specifically, it inhibits the cytochrome P450-dependent enzyme lanosterol 14 α -demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the integrity and function of the fungal cell membrane and inhibiting fungal growth.

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by **SCH 39304**.

Fungal Species	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Candida albicans	≤0.03 - 2	0.06	0.25
Candida glabrata	≤0.03 - 16	0.25	1
Candida krusei	0.06 - 4	0.25	0.5
Candida parapsilosis	≤0.03 - 1	0.12	0.5
Candida tropicalis	≤0.03 - 2	0.12	0.5
Aspergillus fumigatus	≤0.03 - 2	0.12	0.25
Aspergillus flavus	≤0.03 - 1	0.12	0.25
Aspergillus niger	≤0.03 - 2	0.25	0.5
Aspergillus terreus	≤0.03 - 2	0.25	0.5
Cryptococcus neoformans	≤0.03 - 0.5	0.06	0.12

In Vivo Efficacy in Animal Models

The antifungal efficacy of **SCH 39304** was evaluated in various animal models of systemic and localized fungal infections. These studies demonstrated the potent in vivo activity of the compound.

Systemic Candidiasis in Mice

In a murine model of disseminated candidiasis, oral administration of **SCH 39304** resulted in a dose-dependent increase in survival and a reduction in fungal burden in target organs.

Compound	PD ₅₀ (mg/kg)	ED ₅₀ (mg/kg) - Kidney
SCH 39304	0.21	0.62
SCH 42427	0.17	0.47
SCH 42426	>100	>100

Pulmonary Aspergillosis in Mice

SCH 39304 was also effective in a murine model of pulmonary aspergillosis, demonstrating a significant increase in survival compared to untreated controls.

Compound	PD ₅₀ (mg/kg)
SCH 39304	18
SCH 42427	13
SCH 42426	>250

Vaginal Candidiasis in Hamsters

In a hamster model of vaginal candidiasis, both oral and topical administration of **SCH 39304** were effective in clearing the infection.

Compound	Route	ED ₅₀ (mg/kg)
SCH 39304	Oral	8.5
SCH 42427	Oral	3.5
SCH 42426	Oral	320

Experimental Protocols

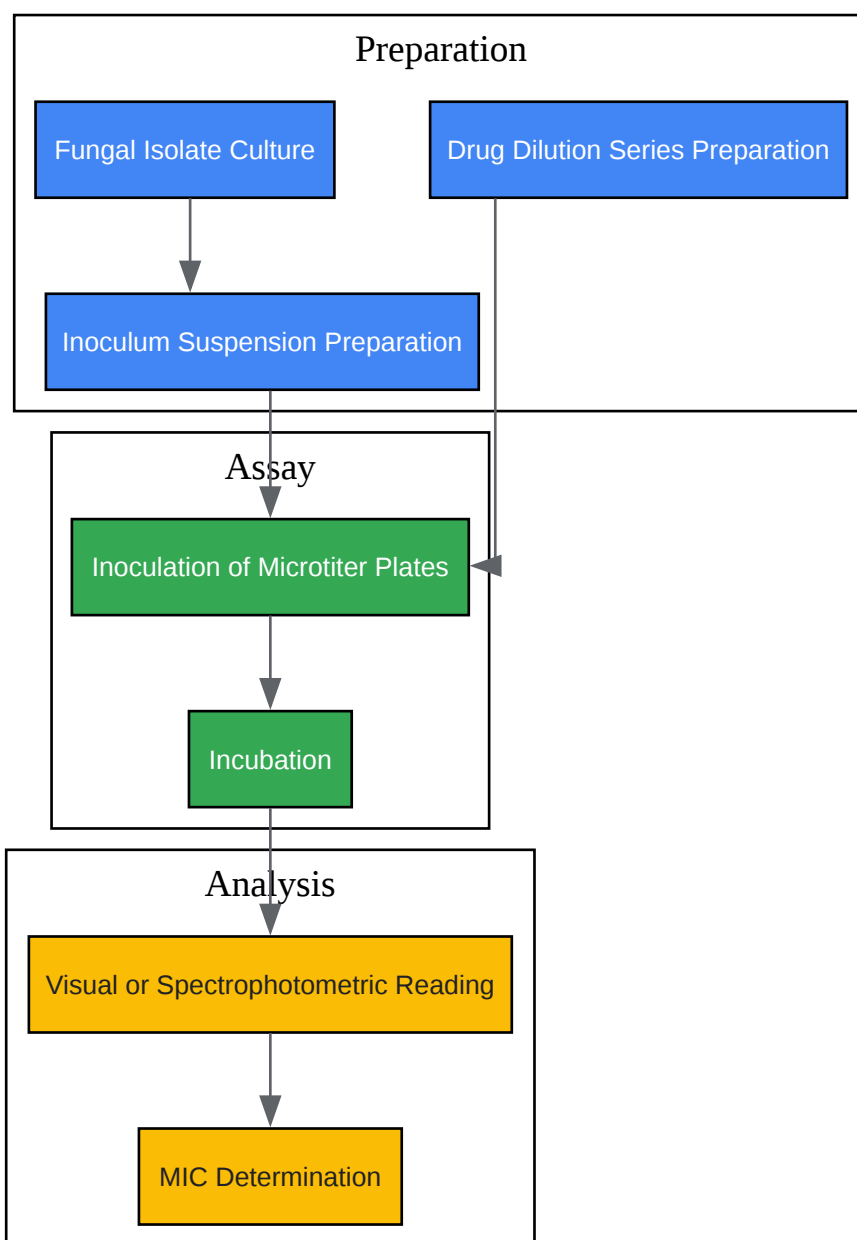
The following sections provide an overview of the methodologies used in the preclinical evaluation of **SCH 39304**.

In Vitro Susceptibility Testing

- Methodology: The in vitro antifungal activity of **SCH 39304** was determined using a broth microdilution method based on the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI), document M27-A for yeasts and M38-A for filamentous fungi.

- Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).
- Inoculum Preparation: Fungal isolates were grown on appropriate agar plates, and suspensions were prepared in sterile saline and adjusted to a final concentration of 0.5×10^3 to 2.5×10^3 CFU/mL for yeasts and 0.4×10^4 to 5×10^4 CFU/mL for filamentous fungi.
- Incubation: Microtiter plates were incubated at 35°C for 24-48 hours for yeasts and for 48-72 hours for filamentous fungi.
- Endpoint Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition ($\geq 50\%$ for azoles) of growth compared to the drug-free control.

The general workflow for in vitro susceptibility testing is depicted below.



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Caption: General workflow for in vitro antifungal susceptibility testing.

In Vivo Efficacy Studies

- **Animal Models:** Specific pathogen-free mice and hamsters were used for the in vivo studies.
- **Infection:** Animals were infected intravenously or via the respiratory tract with a standardized inoculum of the respective fungal pathogen.

- Drug Administration: **SCH 39304** and comparator drugs were administered orally via gavage.
- Endpoints: Efficacy was assessed based on survival rates (PD₅₀, the dose protecting 50% of the animals) and the reduction of fungal burden in target organs (ED₅₀, the dose reducing the fungal CFU by 50%).
- Tissue Burden Quantification: At the end of the study period, animals were euthanized, and target organs (e.g., kidneys, lungs) were aseptically removed, homogenized, and plated on appropriate agar media to determine the number of colony-forming units (CFU).

From SCH 39304 to Posaconazole: Clinical Development

Based on its promising preclinical profile, the active enantiomer of **SCH 39304**, SCH 42427, was advanced into clinical development and was named posaconazole. Clinical trials confirmed its efficacy and safety in the prophylaxis and treatment of a broad range of invasive fungal infections, particularly in immunocompromised patients. Posaconazole (Noxafil®) received its first marketing approval in 2005 and has since become an important tool in the armamentarium against serious fungal diseases.

Conclusion

The discovery and development of **SCH 39304**, culminating in the approval of posaconazole, represents a significant achievement in antifungal drug discovery. Its broad spectrum of activity, potent in vitro and in vivo efficacy, and well-characterized mechanism of action have established it as a valuable therapeutic option for the management of invasive fungal infections. The rigorous preclinical evaluation, including detailed in vitro susceptibility testing and various animal models of infection, provided a solid foundation for its successful clinical development. This technical guide has provided a comprehensive overview of the key scientific data and methodologies that underpinned the journey of **SCH 39304** from a promising lead compound to a clinically important antifungal agent.

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References

- 1. What is the mechanism of Posaconazole? [synapse.patsnap.com]
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